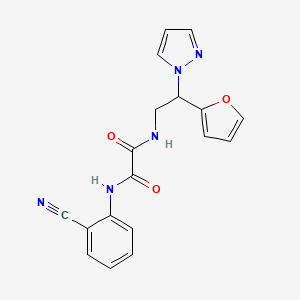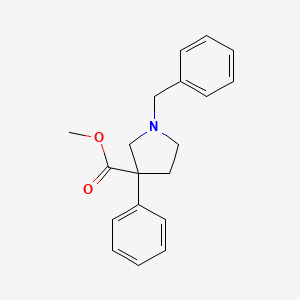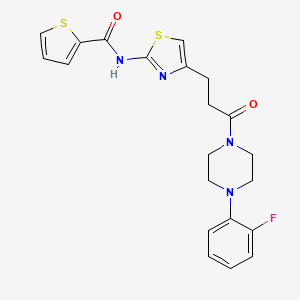
(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the brain that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Scientific Research Applications
Anticancer and Antituberculosis Properties
Research has demonstrated the synthesis and effectiveness of (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone derivatives in the treatment of cancer and tuberculosis. A study by Mallikarjuna et al. (2014) synthesized derivatives of this compound and tested them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. The findings suggested that some derivatives exhibited significant antituberculosis and anticancer activities, with compounds showing specific activity against both tuberculosis bacteria and cancer cells (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Antitubercular Activities
Further investigation into the antitubercular capabilities of related compounds was conducted by Bisht et al. (2010), where a series of phenyl cyclopropyl methanones showed potent antitubercular activity against Mycobacterium tuberculosis H37Rv. This study highlighted the potential of these compounds, including those with similar structures to (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, in treating tuberculosis with specific compounds demonstrating significant in vitro antitubercular activity (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, & Mishra, 2010).
Chemical Analysis and Synthesis Methods
On the analytical side, studies like that of El-Sherbiny et al. (2005) have explored methods for the separation and analysis of flunarizine hydrochloride and its degradation products, providing insights into the chemical analysis techniques that can be applied to closely related compounds. This research contributes to the broader understanding of chemical properties and stability of fluoroquinolones and their derivatives (El-Sherbiny, Eid, El-wasseef, Riyad M Al-Ashan, & Belal, 2005).
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
In a different application, Gauci and Magri (2022) designed and synthesized compounds incorporating piperazine and fluorophenyl units, similar to the compound , for use as fluorescent logic gates. These compounds demonstrated the ability to reconfigure logic functions based on solvent polarity, indicating potential applications in the development of smart materials and sensors (Gauci & Magri, 2022).
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperazine derivatives, have been extensively investigated due to their wide clinical applications in the therapy of functional diseases .
Mode of Action
It is known that piperazine derivatives interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that indole derivatives, which share some structural similarities with the compound , possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic properties common to other piperazine derivatives .
Result of Action
It is known that similar compounds have shown considerable activity against certain diseases .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and environmental conditions .
properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O/c21-16-3-1-15(2-4-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNPQMRUIWIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2431876.png)


![4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2431881.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2431882.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)

![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)
![1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2431892.png)
![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)
![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)
![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)
![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)